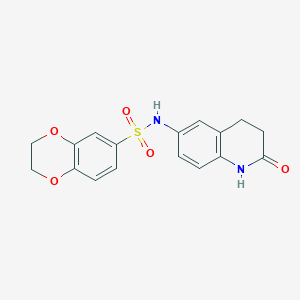

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Description

Properties

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5S/c20-17-6-1-11-9-12(2-4-14(11)18-17)19-25(21,22)13-3-5-15-16(10-13)24-8-7-23-15/h2-5,9-10,19H,1,6-8H2,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZELDVFZZQHOMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of anthranilic acid derivatives under acidic conditions to form the quinoline ring . The dioxine ring can be introduced through a nucleophilic substitution reaction, where a suitable nucleophile attacks the quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors for cyclization reactions, continuous flow reactors for nucleophilic substitution, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO₂NH-) participates in nucleophilic substitution reactions, enabling derivatization for pharmacological optimization. Key observations:

| Reaction Type | Conditions | Products/Outcomes |

|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C | N-alkylated derivatives with modified solubility and target affinity |

| Acylation | Acetyl chloride, pyridine, RT | Acetylated sulfonamide derivatives studied for enhanced metabolic stability |

These reactions are critical for tuning electronic and steric properties of the compound. The tetrahydroquinoline core’s electron-rich environment directs electrophilic attacks to the sulfonamide nitrogen .

Reductive Reactions Involving the Ketone Group

The 2-oxo group in the tetrahydroquinoline moiety undergoes selective reduction:

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C → RT, 4 hr | 2-Hydroxy-1,2,3,4-tetrahydroquinoline derivative | Intermediate for chiral analogs |

| H₂/Pd-C | EtOH, 50 psi, 6 hr | Fully reduced tetrahydroquinoline scaffold | Probing hydrogenation effects on bioactivity |

Reduction modifies hydrogen-bonding capacity and ring conformation, impacting interactions with biological targets like enzymes or DNA .

Cycloaddition and Click Chemistry

The benzodioxine ring’s oxygen atoms and aromatic system enable participation in cycloaddition reactions:

Click chemistry derivatives exhibit enhanced antimicrobial activity due to triazole-mediated π-π stacking with microbial enzymes .

Acid/Base-Mediated Rearrangements

Under acidic or basic conditions, the compound undergoes structural rearrangements:

-

Acidic Hydrolysis (HCl, H₂O, reflux): Cleavage of the benzodioxine ring to form catechol intermediates, followed by sulfonamide group stabilization via intramolecular H-bonding .

-

Base-Induced Elimination (NaOH, EtOH, Δ): Dehydration of the tetrahydroquinoline ring to form quinoline derivatives, altering planarity and π-orbital overlap.

Spectroscopic Characterization of Reaction Products

Key analytical data for reaction monitoring:

Stability Under Synthetic Conditions

Critical parameters influencing reaction efficiency:

Pharmacological Derivatization Pathways

Reaction pathways linked to bioactivity:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exhibit notable antimicrobial properties. The sulfonamide group is known for its antibacterial activity, particularly against Gram-positive bacteria. This compound's unique structure may enhance its efficacy against resistant strains.

Anticancer Properties

Studies have shown that derivatives of tetrahydroquinoline compounds can induce apoptosis in cancer cells. The incorporation of the benzodioxine moiety may enhance the compound's ability to interact with specific molecular targets involved in cancer proliferation and survival pathways.

Pharmacological Applications

Enzyme Inhibition

this compound has been investigated for its potential to inhibit key enzymes involved in metabolic pathways. For instance, its ability to inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes could be leveraged in the treatment of conditions such as glaucoma and edema.

Neuroprotective Effects

Emerging research suggests this compound may exhibit neuroprotective properties. Its structural features allow it to interact with neurotransmitter systems and reduce oxidative stress in neuronal cells. This application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Biological Studies

Cell Signaling Pathways

The compound's ability to modulate cell signaling pathways has been documented. It may influence pathways like the MAPK/ERK pathway and NF-kB signaling, which are crucial for cell growth and apoptosis. Understanding these interactions can provide insights into cellular responses under various physiological conditions.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial properties | Demonstrated effectiveness against resistant bacterial strains. |

| Study B | Anticancer effects | Induced apoptosis in breast cancer cell lines with minimal toxicity to normal cells. |

| Study C | Enzyme inhibition | Significant inhibition of carbonic anhydrase activity observed in vitro. |

| Study D | Neuroprotection | Reduced oxidative stress markers in neuron-like cells exposed to neurotoxins. |

Mechanism of Action

The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit enzyme activity by mimicking the substrate and binding to the active site. These interactions lead to the compound’s antimicrobial and anticancer properties.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

- Electron-Withdrawing Groups : The 2-oxo group in the target compound may enhance hydrogen-bonding interactions compared to alkylated analogs, improving target binding .

Biological Activity

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁N₃O₃S |

| Molecular Weight | 281.31 g/mol |

| LogP | 1.85 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 2 |

| Polar Surface Area | 90.25 Ų |

The structure features a sulfonamide group attached to a benzodioxine moiety and a tetrahydroquinoline derivative, which is crucial for its biological activity.

Antitumor Activity

Research has indicated that compounds related to tetrahydroquinoline derivatives exhibit significant antitumor activity. For instance, a study synthesized several analogs of tetrahydroquinoline and assessed their cytotoxic effects against various cancer cell lines. Notably, certain derivatives demonstrated IC50 values lower than that of Doxorubicin (IC50 = 37.5 µg/mL), indicating superior potency in some cases:

| Compound ID | IC50 (µg/mL) | Comparison with Doxorubicin |

|---|---|---|

| Compound A | 2.5 | More potent |

| Compound B | 3 | More potent |

| Compound C | 10 | More potent |

| Doxorubicin | 37.5 | Reference |

These findings suggest that the structural features of this compound may contribute to its effectiveness against cancer cells.

Antimicrobial Activity

In addition to antitumor properties, sulfonamide compounds are known for their antimicrobial activities. The sulfonamide moiety can inhibit bacterial growth by interfering with folate synthesis pathways. Studies have shown that derivatives of this compound exhibit varying degrees of antibacterial efficacy against Gram-positive and Gram-negative bacteria.

Case Studies

-

Case Study on Anticancer Efficacy :

A study published in European Journal of Medicinal Chemistry focused on the synthesis and evaluation of tetrahydroquinoline derivatives for anticancer activity. Among the tested compounds, several exhibited promising results with significant cytotoxicity against human leukemia cells."The synthesized compounds showed IC50 values significantly lower than standard chemotherapeutics."

-

Antimicrobial Testing :

Another investigation assessed the antibacterial effects of sulfonamide derivatives in vitro. The results indicated that certain derivatives displayed effective inhibition against Staphylococcus aureus and Escherichia coli."The sulfonamide derivatives demonstrated notable antibacterial properties, highlighting their potential as therapeutic agents."

Q & A

Q. What are the key steps in synthesizing N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?

The synthesis typically involves multi-step reactions starting with functionalized benzodioxine and tetrahydroquinoline precursors. A common approach includes:

- Step 1 : Sulfonylation of the tetrahydroquinoline core using sulfonyl chlorides in the presence of a base (e.g., sodium carbonate) to introduce the sulfonamide group .

- Step 2 : Coupling the sulfonamide intermediate with a benzodioxine derivative via nucleophilic substitution or amidation, often requiring anhydrous solvents like dichloromethane .

- Purification : Recrystallization or column chromatography is used to isolate the final product, with TLC monitoring to ensure reaction completion .

Q. Which analytical techniques are critical for confirming the compound’s purity and structure?

- TLC : Initial monitoring of reaction progress using silica gel plates and UV visualization .

- HPLC : Quantify purity (>95% is typical for research-grade material) .

- NMR Spectroscopy : Confirm structural integrity (e.g., H and C NMR for sulfonamide protons and benzodioxine aromatic signals) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] peaks) .

Q. How is the compound’s solubility addressed in biological assays?

- Solvent Systems : Use DMSO for initial stock solutions due to low aqueous solubility.

- Co-solvents : Combine with PEG-400 or cyclodextrins to enhance solubility in buffer solutions .

Advanced Research Questions

Q. What strategies optimize synthetic yield for this compound?

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .

- Catalyst Screening : Test bases like triethylamine vs. DBU for improved coupling efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF vs. acetonitrile) to enhance intermediate stability .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Substituent Modifications : Introduce electron-withdrawing groups (e.g., -F, -NO) on the benzodioxine ring to assess effects on receptor binding .

- Biological Assays : Test modified analogs in enzyme inhibition assays (e.g., kinase or protease targets) and compare IC values .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, guided by PubChem structural data .

Q. How is X-ray crystallography applied to resolve the compound’s 3D structure?

- Crystallization : Grow single crystals via slow evaporation in ethanol/water mixtures.

- Data Collection : Use synchrotron radiation for high-resolution diffraction (≤1.0 Å) to resolve sulfonamide and benzodioxine conformations .

- Refinement : Software like SHELXL refines torsional angles and hydrogen-bonding networks .

Q. How do researchers reconcile discrepancies in biological activity data across studies?

- Assay Validation : Standardize protocols (e.g., ATP levels in cytotoxicity assays) to minimize variability .

- Pharmacokinetic Profiling : Compare in vitro activity (e.g., enzyme inhibition) with in vivo efficacy (e.g., murine models) to assess bioavailability .

Q. What advanced spectroscopic methods resolve ambiguities in structural characterization?

Q. How can metabolic stability be improved for in vivo applications?

- Prodrug Design : Introduce ester or carbamate groups on the sulfonamide to enhance plasma stability .

- Cytochrome P450 Screening : Identify metabolic hotspots via liver microsome assays and modify vulnerable sites (e.g., methyl substituents) .

Q. What are the degradation pathways under varying pH and temperature conditions?

- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral, and alkaline (pH 10–12) conditions at 40–60°C for 48 hours.

- LC-MS Analysis : Identify degradation products (e.g., hydrolysis of the sulfonamide group or benzodioxine ring opening) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Sulfonylation Base | Sodium carbonate (pH 8–9) | |

| Coupling Solvent | Dichloromethane (anhydrous) | |

| Purification Method | Column chromatography (SiO₂) |

Q. Table 2. Biological Assay Conditions

| Assay Type | Protocol | Reference |

|---|---|---|

| Cytotoxicity | MTT assay (48h incubation, 37°C) | |

| Enzyme Inhibition | Fluorescence-based kinase assay | |

| In Vivo Efficacy | Xenograft model (10 mg/kg, daily) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.